4-bromo-2-[(Z)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol
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Overview
Description
4-BROMO-2-[(Z)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy functional groups
Preparation Methods
. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BROMO-2-[(Z)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Compared to other similar compounds, 4-BROMO-2-[(Z)-(2-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-METHOXYPHENOL stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C22H23BrClN7O3 |
---|---|
Molecular Weight |
548.8 g/mol |
IUPAC Name |
4-bromo-2-[(Z)-[[4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H23BrClN7O3/c1-13-3-4-16(11-17(13)24)26-20-27-21(29-22(28-20)31-5-7-34-8-6-31)30-25-12-14-9-15(23)10-18(33-2)19(14)32/h3-4,9-12,32H,5-8H2,1-2H3,(H2,26,27,28,29,30)/b25-12- |
InChI Key |
PLTMRKUKDBQNAO-ROTLSHHCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(C(=CC(=C4)Br)OC)O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)Br)OC)O)Cl |
Origin of Product |
United States |
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